A Technical Guide to 4-(Halomethyl)-1H-imidazoles: Synthesis, Reactivity, and Application in Drug Discovery
A Technical Guide to 4-(Halomethyl)-1H-imidazoles: Synthesis, Reactivity, and Application in Drug Discovery
This guide provides an in-depth analysis of 4-(halomethyl)-1H-imidazoles, a critical class of chemical intermediates for researchers, scientists, and drug development professionals. While the focus is on the core chemical properties and reactivity of this scaffold, this document will use the more stable and extensively documented 4-(chloromethyl)-1H-imidazole hydrochloride (CAS 38585-61-4) as the primary exemplar. The principles of synthesis and reactivity discussed are directly applicable to its more reactive bromo-analogue, 4-(bromomethyl)-1H-imidazole, which is often prepared in situ or used immediately due to its higher reactivity and lower stability.
Introduction and Strategic Importance
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including the essential amino acid histidine.[1] Functionalizing the imidazole core allows for the precise tuning of a molecule's pharmacological properties. 4-(Halomethyl)-1H-imidazoles are powerful bifunctional reagents: the imidazole ring provides a key pharmacophoric element, while the reactive halomethyl group serves as an electrophilic handle for covalently linking this moiety to other molecular fragments. This dual nature makes them indispensable building blocks in the synthesis of complex pharmaceutical agents.[2][3]
The hydrochloride salt form is typically preferred for storage and handling as it enhances stability by protonating the imidazole ring, which reduces its nucleophilicity and prevents potential self-alkylation reactions.
Caption: Structure of 4-(Chloromethyl)-1H-imidazole Hydrochloride.
Physicochemical and Safety Profile
Understanding the core properties and hazards of a reagent is a prerequisite for its effective and safe use in a laboratory setting.
The key physicochemical data for 4-(chloromethyl)-1H-imidazole hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 38585-61-4 | [4][5] |
| Alternate CAS | 23785-22-0 (for free base) | [4] |
| Molecular Formula | C₄H₅ClN₂ · HCl (or C₄H₆Cl₂N₂) | [6] |
| Molecular Weight | 153.01 g/mol | [6] |
| Appearance | Beige to white solid | [4] |
| Melting Point | 233 °C (decomposition) (for related 4-methyl-5-hydroxymethylimidazole HCl) | [7] |
| Solubility | Soluble in water | N/A |
| Storage | Store at 2-8°C, under inert atmosphere | [4] |
As a reactive alkylating agent, 4-(chloromethyl)-1H-imidazole hydrochloride must be handled with appropriate precautions. It is classified as a hazardous substance.
| Hazard | Code | Description |
| Pictogram | GHS05, GHS07 | Corrosion, Exclamation Mark |
| Signal Word | Danger | [6] |
| Acute Toxicity | H302 | Harmful if swallowed.[6] |
| Skin Corrosion | H315 | Causes skin irritation.[6] |
| Eye Damage | H318 | Causes serious eye damage.[6] |
| Respiratory | H335 | May cause respiratory irritation.[6] |
Mandatory Handling Protocol:
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 standards.[6]
-
First Aid (Eyes): In case of contact, immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
First Aid (Skin): If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Synthesis of the 4-(Halomethyl)imidazole Scaffold
The most direct and industrially relevant method for producing this scaffold is through the direct chloromethylation of a 4-methylimidazole precursor. This approach is advantageous as it avoids the multi-step synthesis required to first prepare the hydroxymethyl intermediate.[2]
The reaction leverages the inherent nucleophilicity of the imidazole ring to react with an electrophilic formaldehyde equivalent in the presence of a strong acid.
-
Reactants: 4-methylimidazole is the nucleophilic substrate. Formaldehyde (or its oligomer, paraformaldehyde) serves as the source of the methylene (-CH₂-) bridge. Concentrated hydrochloric acid plays a dual role: it acts as the chlorine source and as a catalyst that activates formaldehyde by protonation, forming a highly electrophilic hydroxymethyl cation or related species.
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures (50-110°C) to overcome the activation energy for the electrophilic aromatic substitution on the imidazole ring.[2] The use of excess HCl ensures that the reaction medium remains strongly acidic and that there is a sufficient supply of chloride ions to convert the intermediate hydroxymethyl group into the final chloromethyl product via an Sₙ reaction.
The following protocol is adapted from established patent literature for the synthesis of the closely related and commercially significant 4-methyl-5-chloromethylimidazole hydrochloride.[2]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid (typically 10-25% w/w solution).
-
Reagent Addition: Add an equimolar amount of formaldehyde (as a 37% aqueous solution or paraformaldehyde) to the stirred solution.
-
Heating: Heat the reaction mixture to between 50°C and 110°C. The reaction progress can be monitored by taking aliquots and analyzing via ¹H NMR spectroscopy.[2]
-
Reaction Time: Maintain the temperature for 5 to 20 hours, until the starting material is consumed.[2]
-
Workup and Isolation: Upon completion, cool the reaction mixture. The product, 4-methyl-5-chloromethylimidazole hydrochloride, often crystallizes directly from the acidic aqueous solution.
-
Purification: Isolate the solid product by filtration, wash with a cold non-polar solvent (e.g., acetone or diethyl ether) to remove non-polar impurities, and dry under vacuum.
Caption: Workflow for the synthesis of the chloromethylimidazole scaffold.
Core Reactivity: The Alkylating Agent
The primary utility of 4-(halomethyl)-1H-imidazoles stems from the high reactivity of the halomethyl group, which functions as a potent electrophile in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism.[8]
The carbon atom of the -CH₂-Cl group is electron-deficient due to the inductive effect of the adjacent halogen atom, making it susceptible to attack by electron-rich nucleophiles. The bromide of a bromomethyl group is a better leaving group than the chloride of a chloromethyl group, making the bromo-analogue the more reactive (and less stable) alkylating agent.[9] The reaction involves the backside attack of a nucleophile, leading to the displacement of the halide ion and the formation of a new carbon-nucleophile bond.
Caption: Generalized Sₙ2 mechanism for 4-(chloromethyl)-1H-imidazole.
Common nucleophiles used in reactions with this scaffold include:
-
Thiols and Thiolates (R-SH, R-S⁻)
-
Amines (primary and secondary)
-
Alcohols and Alkoxides (R-OH, R-O⁻)
-
Carbanions and other carbon nucleophiles
Field Application: Synthesis of Cimetidine
A landmark application showcasing the utility of this chemical scaffold is in the synthesis of Cimetidine , one of the first blockbuster histamine H₂-receptor antagonists used to treat peptic ulcers.[10][11] The synthesis of Cimetidine relies on a key intermediate, 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole , which is prepared from the corresponding chloromethyl derivative.
The core structure of Cimetidine contains the (5-methyl-1H-imidazol-4-yl)methylthio moiety. This immediately suggests a disconnection at the sulfur-carbon bond, identifying a thiol-containing fragment and an electrophilic (5-methyl-1H-imidazol-4-yl)methyl fragment. The most practical synthon for the latter is 4-(chloromethyl)-5-methyl-1H-imidazole.
The crucial step involves the reaction of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride with cysteamine (2-aminoethanethiol) hydrochloride.[2]
-
Nucleophile: Cysteamine provides the nucleophilic thiol group (-SH).
-
Electrophile: 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride provides the electrophilic -CH₂Cl group.
-
Reaction: The sulfur atom of cysteamine attacks the chloromethyl carbon, displacing the chloride ion and forming the key thioether linkage. This Sₙ2 reaction yields 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole, which is then further elaborated to produce Cimetidine.[2][9]
This industrial synthesis provides authoritative validation for the role of 4-(halomethyl)imidazoles as pivotal intermediates in constructing complex, biologically active molecules.
Spectroscopic Profile (Predicted)
-
¹H NMR:
-
-CH₂Cl Protons: A singlet is expected around δ 4.5-4.8 ppm . The downfield shift is due to the deshielding effect of the adjacent chlorine atom.
-
Imidazole H2 Proton: A singlet is expected around δ 7.7-7.9 ppm .
-
Imidazole H5 Proton: A singlet is expected around δ 7.0-7.2 ppm .
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O.[12]
-
-
¹³C NMR:
-
-CH₂Cl Carbon: A signal is expected around δ 40-45 ppm .
-
Imidazole C2, C4, C5: Signals for the ring carbons would appear in the aromatic region, typically between δ 115-140 ppm .
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
References
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Primas, N., Neildé, K., Kabri, Y., Crozet, M. D., & Vanelle, P. (2014). Exploring the Synthesis and the Reactivity of 4-[4-(Chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole in TDAE Strategy. Synthesis, 46(03), 348–356. Available at: [Link]
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ResearchGate. (n.d.). Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). Available at: [Link]
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GDC eTUTORIALS. (2019, September 18). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER [Video]. YouTube. Available at: [Link]
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PubChem. (n.d.). 4-(Chloromethyl)-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]
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GPAT Discussion Center. (2019, September 5). SYNTHESIS OF CIMETIDINE | H2 ANTAGONIST | USE | DOSAGE | MEDICINAL CHEMISTRY [Video]. YouTube. Available at: [Link]
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Global Substance Registration System. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. Available at: [Link]
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Pharmaffiliates. (n.d.). 4-Chloromethyl-1H-imidazole Hydrochloride. Product Page. Available at: [Link]
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Asif, M. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(3), 993-998. Available at: [Link]
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Angene Chemical. (n.d.). 4-(Chloromethyl)-1h-imidazole, HCl. Product Page. Available at: [Link]
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Hertel, M., Kiefl, G. M., Krisch, L., Micheel, M., & Trapp, O. (2022). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Chemical Science, 13(31), 9181–9187. Available at: [Link]
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Afilah, I., Ben-Tama, A., El-Firdoussi, L., Alla, E. M., Essassi, E. M., & El-Gharbi, R. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 14, 1449–1456. Available at: [Link]
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